molecular formula C17H18O3 B4990201 ethyl [(4'-methyl-4-biphenylyl)oxy]acetate

ethyl [(4'-methyl-4-biphenylyl)oxy]acetate

Cat. No. B4990201
M. Wt: 270.32 g/mol
InChI Key: BWKWWFFMKNWSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as ethyl 4-methylbiphenyl-4-yl ether acetate, is a chemical compound that is commonly used in scientific research. It belongs to a class of compounds known as biphenyl ethers, which are widely used in the synthesis of various organic compounds due to their unique chemical properties. Ethyl [(4'-methyl-4-biphenylyl)oxy]acetate has a wide range of applications in scientific research, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds. In addition, it can act as a ligand in coordination chemistry to form metal complexes, which can then catalyze various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate are not well studied. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a safe compound to use in scientific research. It is also relatively stable under normal laboratory conditions, making it easy to handle and store.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate in lab experiments is its versatility. It can be used as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in various chemical reactions. In addition, it is relatively non-toxic and non-carcinogenic, making it a safe compound to handle and store. However, one of the limitations of using ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate is its relatively low solubility in water, which can limit its use in certain chemical reactions.

Future Directions

There are many potential future directions for the use of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate in scientific research. One potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another potential direction is the use of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate as a ligand in coordination chemistry to form new metal complexes with interesting catalytic properties. In addition, the compound could be used as a starting material in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Finally, the biochemical and physiological effects of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate could be studied further to better understand its potential applications in various fields of research.

Synthesis Methods

The synthesis of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate can be achieved through various methods, including the reaction of ethyl [(4'-methyl-4-biphenylyl)oxy]acetate 4-hydroxybenzoate with 4-methyl [(4'-methyl-4-biphenylyl)oxy]acetatebiphenyl-4'-ol in the presence of a suitable acid catalyst. Another method involves the reaction of 4-methyl [(4'-methyl-4-biphenylyl)oxy]acetatebiphenyl-4'-ol with ethyl [(4'-methyl-4-biphenylyl)oxy]acetate chloroacetate in the presence of a base catalyst. The yield of the product can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

Ethyl [(4'-methyl [(4'-methyl-4-biphenylyl)oxy]acetate-4-biphenylyl)oxy]acetate has a wide range of applications in scientific research, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in various chemical reactions. It is commonly used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. In addition, it can be used as a ligand in coordination chemistry to form metal complexes with various transition metals, such as palladium, platinum, and copper. These metal complexes have been shown to exhibit interesting catalytic properties in various chemical reactions, such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.

properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)12-20-16-10-8-15(9-11-16)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKWWFFMKNWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(4-methylphenyl)phenoxy]acetate

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